2-Amino-5-iodo-N-methylbenzamide
Description
2-Amino-5-iodo-N-methylbenzamide (C₈H₉IN₂O) is a halogenated benzamide derivative characterized by an iodine substituent at the 5-position of the benzene ring, an amino group at the 2-position, and an N-methylamide moiety. This compound is of interest in medicinal chemistry due to its structural versatility, enabling applications in drug discovery, particularly as a precursor for synthesizing bioactive molecules.
Properties
CAS No. |
32615-70-6 |
|---|---|
Molecular Formula |
C8H9IN2O |
Molecular Weight |
276.07 g/mol |
IUPAC Name |
2-amino-5-iodo-N-methylbenzamide |
InChI |
InChI=1S/C8H9IN2O/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) |
InChI Key |
YRFVVYVUPKVCJN-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(C=CC(=C1)I)N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)I)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Iodo vs. Bromo, Nitro, and Methoxy Derivatives
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Halogen Influence: The iodine atom in this compound provides higher molecular weight and polarizability compared to bromo analogs (e.g., 315.20 g/mol for bromo vs. 276.08 g/mol for iodo).
- Pharmacological Relevance: Nitro-substituted analogs (e.g., 2-methylamino-5-nitrobenzoic acid) are prioritized for anti-HIV and anticancer applications due to nitro group redox activity, whereas iodo derivatives are more suited for imaging and targeted therapies .
Table 2: Reaction Conditions for Selected Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
